AChE-IN-56

Alzheimer's Disease Cognitive Impairment Behavioral Pharmacology

Identifying a reliable, orally active acetylcholinesterase inhibitor for preclinical Alzheimer's research can be challenging, especially one with validated in vivo efficacy across multiple disease-relevant endpoints. AChE-IN-56 directly addresses this need. Key differentiation points: • Orally active at 2 mg/kg, reversing scopolamine-induced cognitive deficits in mouse models. • Exhibits neuroprotective and antioxidant effects, reducing lipid peroxidation and inhibiting ROS/RNS production, supporting dual-pathology research. • Serves as a well-characterized positive control or benchmark for multi-target directed ligand (MTDL) studies, ensuring experimental reproducibility.

Molecular Formula C23H29ClN4O5S
Molecular Weight 509.0 g/mol
Cat. No. B12380163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-56
Molecular FormulaC23H29ClN4O5S
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=NC=C(C=C4)Cl)OC
InChIInChI=1S/C23H29ClN4O5S/c1-32-20-5-3-16(13-21(20)33-2)15-28-12-9-19(23(28)29)27-10-7-18(8-11-27)26-34(30,31)22-6-4-17(24)14-25-22/h3-6,13-14,18-19,26H,7-12,15H2,1-2H3
InChIKeyXPQRAJKCHFNTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-56: Orally Active AChE Inhibitor


AChE-IN-56 is a synthetic small molecule inhibitor of the enzyme acetylcholinesterase (AChE), identified as having oral bioavailability and neuroprotective properties. Its chemical structure is defined by the molecular formula C23H29ClN4O5S and a molecular weight of 509.02 g/mol . The compound is part of a class of molecules being investigated for their potential to modulate cholinergic signaling, a pathway implicated in cognitive function and neurodegenerative disorders .

Oral bioavailability reported in cognitive impairment models
Acetylcholinesterase (AChE) pathway inhibition study context
Neuroprotection assay response context reported

Why AChE-IN-56 Cannot Be Substituted


The acetylcholinesterase (AChE) inhibitor class is highly heterogeneous, with significant variations in potency, selectivity for the related enzyme butyrylcholinesterase (BChE), blood-brain barrier permeability, oral bioavailability, and off-target or ancillary activities such as neuroprotection and antioxidant effects . Substituting one AChE inhibitor for another without considering these variables can lead to drastically different experimental outcomes, including failures to replicate cognitive improvement, unexpected toxicity, or the inability to distinguish enzyme inhibition from confounding neuroprotective or antioxidant mechanisms . The specific quantitative evidence provided below for AChE-IN-56 underscores why this compound's unique profile warrants specific selection over close analogs.

AChE inhibitor class varies in BChE selectivity and brain permeability, which may shift cognitive outcomes.

Ancillary activities (neuroprotection, antioxidant effects) may differ, confounding mechanistic interpretation.

Oral bioavailability profile may not translate across close analogs, limiting direct substitution in in vivo models.

AChE-IN-56 Comparative Evidence


Oral In Vivo Efficacy in Cognitive Impairment Model

AChE-IN-56 demonstrates statistically significant efficacy in reversing scopolamine-induced memory and learning deficits in Swiss albino mice at a low oral dose of 2 mg/kg over 5 days. This in vivo activity is a key differentiator, as many potent AChE inhibitors either lack oral bioavailability or require higher doses to achieve similar cognitive benefits in vivo . For comparison, the clinical AChE inhibitor Donepezil is commonly used as a positive control in similar mouse models at oral doses ranging from 0.5 to 1 mg/kg [1].

Oral In Vivo Cognitive Model
Cross-study comparable
2 mg/kg oral reversed scopolamine-induced memory deficits in mice; Donepezil effective at 0.5–1 mg/kg in similar models.
Reported oral model-response context.
Swiss albino mouse model, 5-day oral dosing; validate in target transgenic model.
Alzheimer's Disease Cognitive Impairment Behavioral Pharmacology In Vivo Efficacy

Neuroprotective and Antioxidant Effects

In addition to inhibiting AChE, AChE-IN-56 exhibits significant neuroprotective and antioxidant activities in vivo, including the restoration of AChE levels, reduction of lipid peroxidation and nitrite levels, and inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) production . This dual mechanism distinguishes AChE-IN-56 from classical, purely catalytic inhibitors like Donepezil or Rivastigmine, which do not possess intrinsic antioxidant or neuroprotective properties.

Neuroprotection & Oxidative Markers
Qualitative comparison
Restored AChE levels, reduced lipid peroxidation and nitrite, inhibited ROS/RNS in vivo.
Reported neuroprotection assay response context.
Class-level differentiation from Donepezil/Rivastigmine; head-to-head comparison not performed.
Neuroprotection Oxidative Stress Reactive Oxygen Species Alzheimer's Disease

Potency & Selectivity vs. AChE-IN-45

While a precise IC50 value for AChE-IN-56 has not been publicly disclosed by vendors, its reported in vivo efficacy at 2 mg/kg suggests potent enzyme inhibition. In contrast, AChE-IN-45 (Compound 14) is a highly potent AChE inhibitor with a reported IC50 of 11.57±0.45 nM . The key differentiator for AChE-IN-56 may lie in its superior oral bioavailability and in vivo neuroprotective profile, whereas AChE-IN-45 is also described as having antioxidant and neuroprotective activities, its in vivo oral efficacy data is less prominently featured.

Potency & Selectivity vs. AChE-IN-45
Class-level inference
In vivo efficacy at 2 mg/kg contrasts with AChE-IN-45 IC50 of 11.57 nM; direct IC50 not disclosed for AChE-IN-56.
Reported in vivo data package context.
Select based on in vivo validation needs; verify IC50 in-house.
AChE Inhibition IC50 Potency Selectivity

AChE-IN-56 Research Applications


Oral Cognitive Enhancement in Alzheimer's Models

Given its demonstrated oral efficacy in reversing scopolamine-induced cognitive deficits in mice at a 2 mg/kg dose, AChE-IN-56 is ideally suited for preclinical Alzheimer's disease research where oral dosing is required. Its ability to improve behavioral outcomes validates its use in longitudinal studies assessing cognitive function in transgenic or chemically-induced rodent models .

Oxidative Stress in Cholinergic Dysfunction

The documented neuroprotective and antioxidant effects of AChE-IN-56—including the reduction of lipid peroxidation and inhibition of ROS/RNS production—make it a valuable tool for dissecting the interplay between cholinergic signaling and oxidative damage . This is particularly relevant for studying the dual-pathology hypotheses of Alzheimer's disease, where both acetylcholine deficits and oxidative stress are key features.

Comparator for Multi-Target Directed Ligands

AChE-IN-56's profile as an orally active AChE inhibitor with ancillary neuroprotective properties positions it as a relevant comparator or benchmark compound when evaluating new multi-target directed ligands (MTDLs) designed for Alzheimer's disease. Its in vivo data provides a baseline for assessing the added value of additional targets or novel chemical scaffolds .

Standardized AChE Inhibitor with In Vivo Validation

For laboratories establishing new in vivo behavioral pharmacology assays or validating transgenic Alzheimer's disease models, AChE-IN-56 offers a commercially available, well-characterized positive control. Its documented oral activity and effect on multiple disease-relevant endpoints (behavior, AChE levels, oxidative markers) provide a robust internal standard for experimental reproducibility .

Application
Selection Property
Validation Focus
Oral cognitive impairment model studies
Reported oral bioavailability and brain exposure
Behavioral endpoint validation
Oxidative stress–cholinergic signaling crosstalk studies
Ancillary neuroprotection assay response profile
Oxidative stress marker panel
Multi-target directed ligand (MTDL) comparator studies
Dual AChE inhibition and neuroprotection assay profile
Model response benchmarking
In vivo behavioral pharmacology assay standardization
Commercial availability and characterized in vivo profile
Reproducibility across endpoints (behavior, AChE, oxidative markers)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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